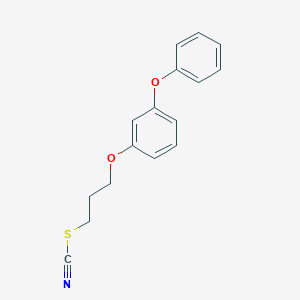![molecular formula C12H12FNO3 B3847242 methyl 3-[(4-fluorobenzoyl)amino]-2-butenoate](/img/structure/B3847242.png)
methyl 3-[(4-fluorobenzoyl)amino]-2-butenoate
Descripción general
Descripción
Methyl 3-[(4-fluorobenzoyl)amino]-2-butenoate is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that has been found to exhibit various biochemical and physiological effects. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of methyl 3-[(4-fluorobenzoyl)amino]-2-butenoate is not fully understood. However, it has been proposed that the compound inhibits the activity of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of prostaglandins, which play a role in inflammation. Additionally, the compound has been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of various genes that play a role in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Methyl 3-[(4-fluorobenzoyl)amino]-2-butenoate has been found to exhibit various biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, the compound has been found to reduce the expression of various genes that play a role in inflammation and cancer cell growth. Methyl 3-[(4-fluorobenzoyl)amino]-2-butenoate has also been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-[(4-fluorobenzoyl)amino]-2-butenoate has several advantages and limitations for lab experiments. One of the advantages is that the compound is relatively easy to synthesize using the Knoevenagel condensation reaction. Additionally, the compound has been found to exhibit various biological activities, making it a suitable candidate for further research. However, one of the limitations is that the mechanism of action of the compound is not fully understood. Additionally, the compound has not been extensively studied in vivo, and its toxicity profile is not well established.
Direcciones Futuras
There are several future directions for the research on methyl 3-[(4-fluorobenzoyl)amino]-2-butenoate. One of the directions is to further investigate the mechanism of action of the compound. Additionally, further studies are needed to investigate the toxicity profile of the compound. Furthermore, the compound can be modified to improve its biological activity and reduce its toxicity. Finally, the compound can be tested in animal models to investigate its potential therapeutic applications in vivo.
Conclusion:
Methyl 3-[(4-fluorobenzoyl)amino]-2-butenoate is a synthetic molecule that has gained significant attention in the field of scientific research. The compound has been found to exhibit various biochemical and physiological effects and has potential therapeutic applications. The compound can be synthesized using different methods, and its mechanism of action has been studied extensively. However, further research is needed to investigate the toxicity profile of the compound and its potential therapeutic applications in vivo.
Aplicaciones Científicas De Investigación
Methyl 3-[(4-fluorobenzoyl)amino]-2-butenoate has been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been studied extensively in vitro and in vivo for its potential therapeutic applications. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. The compound has also been found to possess anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, methyl 3-[(4-fluorobenzoyl)amino]-2-butenoate has been found to exhibit antimicrobial activity against various bacteria and fungi.
Propiedades
IUPAC Name |
methyl (E)-3-[(4-fluorobenzoyl)amino]but-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c1-8(7-11(15)17-2)14-12(16)9-3-5-10(13)6-4-9/h3-7H,1-2H3,(H,14,16)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSKHOAUBCCXPR-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)NC(=O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/NC(=O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![butyl 4-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3847160.png)
![1-[6-(3,4-dimethylphenoxy)hexyl]-1H-imidazole](/img/structure/B3847180.png)

![3-nitro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B3847189.png)



![N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-3-hydroxy-2-naphthohydrazide](/img/structure/B3847209.png)




![4-[4-(2-chlorophenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3847244.png)
![4-[3-(3-chlorophenoxy)propyl]morpholine](/img/structure/B3847249.png)